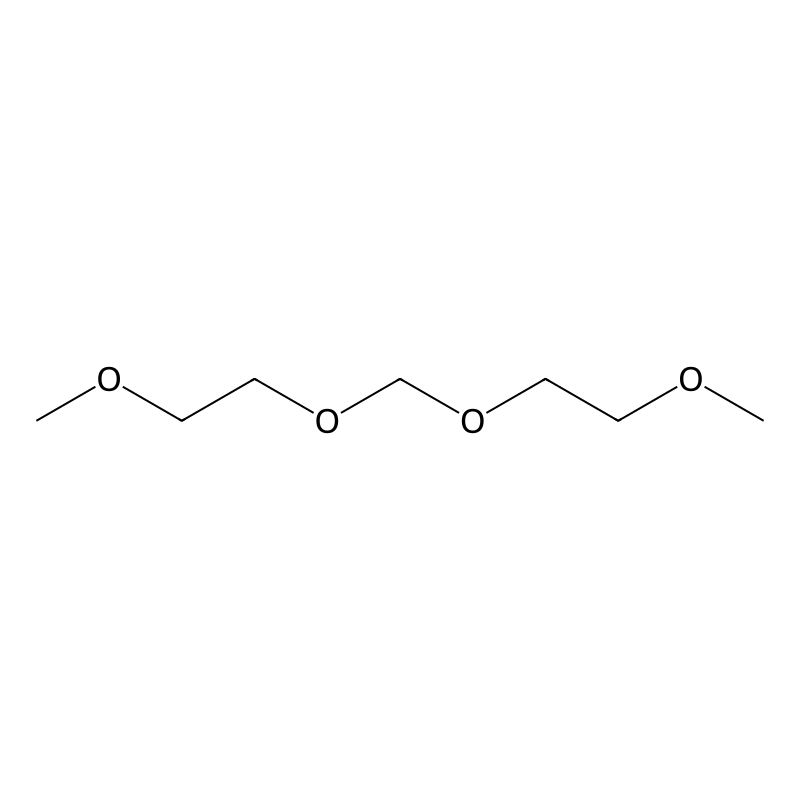

BIS(2-METHOXYETHOXY)METHANE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent for Organic Synthesis:

2,5,7,10-Tetraoxaundecane (TOU) finds application in scientific research as a solvent for organic synthesis due to several desirable properties. Its ether groups provide polarity for dissolving a wide range of organic compounds, while the aliphatic chain offers good miscibility with non-polar materials []. Additionally, TOU exhibits a high boiling point (245 °C) and low volatility, minimizing evaporative losses during reactions []. Research has explored TOU as a solvent for reactions like Suzuki-Miyaura couplings, Stille couplings, and Heck reactions, demonstrating its effectiveness in various synthetic processes [, ].

Material Science Research:

TOU's ability to dissolve polymers makes it a valuable tool in material science research. Studies have investigated its use in the preparation of polymer films and membranes. TOU can act as a processing solvent for casting polymer solutions, allowing for the formation of uniform and well-defined films []. Additionally, research explores TOU's potential as a solvent for electrolyte solutions in lithium-ion batteries due to its good ionic conductivity and compatibility with electrode materials [].

BIS(2-METHOXYETHOXY)METHANE, also known as 2,5,7,10-tetraoxaundecane, is an organic compound with the molecular formula CHO and a molecular weight of 164.202 g/mol. This compound features a unique structure characterized by two methoxyethoxy groups attached to a central methane unit, which contributes to its properties as a solvent and reagent in various

While considered less toxic than some other solvents, TOU can still present safety hazards. Here are some key points to consider:

- Mild skin and eye irritant: Direct contact with TOU can cause irritation to the skin and eyes [].

- Inhalation hazard: Prolonged or repeated inhalation of TOU vapors can irritate the respiratory tract [].

- Combustible liquid: TOU has a relatively high flash point, but it can still ignite if exposed to heat or open flames [].

- Oxidation: This process can convert the compound into carboxylic acids when treated with oxidizing agents such as potassium permanganate.

- Reduction: Reductive conditions can yield alcohols from BIS(2-METHOXYETHOXY)METHANE, particularly when using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The presence of ether functionalities allows for nucleophilic substitution reactions under appropriate conditions .

These reactions highlight the compound's versatility in synthetic chemistry.

BIS(2-METHOXYETHOXY)METHANE can be synthesized through several methods:

- Aldol Condensation: A common method involves the condensation of ethylene glycol monomethyl ether with formaldehyde.

- Etherification: The reaction of methoxyethanol with formaldehyde can also yield this compound.

- Reflux Conditions: Conducting reactions under reflux with appropriate catalysts can enhance yields and purity .

These methods demonstrate the compound's accessibility for research and industrial applications.

BIS(2-METHOXYETHOXY)METHANE shares similarities with several other compounds, particularly those containing ether functionalities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,7,9-Tetraoxadecane | CHO | Longer carbon chain; higher molecular weight |

| Bis(2-methoxyethyl) ether | CHO | Similar ether structure; lower molecular weight |

| Ethylene glycol dimethyl ether | CHO | Commonly used solvent; simpler structure |

BIS(2-METHOXYETHOXY)METHANE is unique due to its specific combination of two methoxyethoxy groups which enhances its solubility and reactivity compared to these similar compounds. Its distinct properties make it particularly valuable in both research and industrial applications .

Molecular Geometry and Bonding

Bis(2-methoxyethoxy)methane exhibits a complex molecular structure characterized by its acetal functional group and multiple ether linkages [1] [2]. The compound possesses the molecular formula C₇H₁₆O₄ with a molecular weight of 164.20 grams per mole [1] [3]. The IUPAC nomenclature designates this compound as 2,5,7,10-tetraoxaundecane, reflecting its systematic structure containing four oxygen atoms within an eleven-carbon framework [2].

The central structural feature consists of a methylene carbon bonded to two 2-methoxyethoxy groups, creating an acetal linkage [4]. This acetal carbon serves as the focal point for the molecular geometry, exhibiting tetrahedral coordination with bond angles approximating 109.5 degrees [5]. The molecular structure can be represented by the SMILES notation COCCOCOCCOC, which illustrates the sequential arrangement of carbon-oxygen-carbon linkages throughout the chain [6].

The ether linkages within the molecule contribute significantly to its conformational flexibility [7]. Each C-O-C bond angle in the ether groups typically measures between 110-115 degrees, consistent with the sp³ hybridization of the oxygen atoms [8]. The molecule exhibits multiple rotatable bonds around the C-O and C-C single bonds, leading to numerous possible conformational states [9].

Bond length analysis reveals that the C-O bonds in the ether linkages measure approximately 1.43 Å, while the central acetal C-O bonds are slightly shorter at approximately 1.41 Å due to the electron-withdrawing effect of the adjacent oxygen atoms [10] [11]. The C-H bonds maintain typical alkyl lengths of approximately 1.09 Å throughout the molecular framework [10].

Table 1. Fundamental Molecular Properties of Bis(2-methoxyethoxy)methane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₆O₄ | [1] [2] |

| Molecular Weight (g/mol) | 164.20 | [1] [3] |

| CAS Number | 4431-83-8 | [1] [2] |

| SMILES | COCCOCOCCOC | [6] |

| InChI Key | QWRBKBNCFWPVJX-UHFFFAOYSA-N | [6] |

| Density (g/cm³) | 0.995 | [1] [3] |

| Refractive Index | 1.4140 | [1] [4] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for bis(2-methoxyethoxy)methane through analysis of both proton and carbon-13 environments [2]. The ¹³C nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various carbon environments within the molecule [2].

The methoxy carbon atoms appear as the most upfield signals in the carbon-13 spectrum, typically resonating around 59 ppm due to the electron-donating effect of the attached oxygen atoms [12]. The ethylene carbons adjacent to oxygen atoms resonate in the 70-72 ppm region, characteristic of carbons in ether linkages [12]. The central acetal carbon exhibits a distinctive downfield shift, appearing around 95-100 ppm due to the deshielding effect of the two adjacent oxygen atoms [13].

Proton nuclear magnetic resonance analysis reveals characteristic multipicity patterns for the different hydrogen environments [14]. The methoxy protons appear as singlets around 3.4 ppm, integrating for six hydrogens total [15]. The ethylene protons adjacent to oxygen atoms typically resonate as multiplets in the 3.6-3.8 ppm region [14]. The central acetal proton appears as a distinctive singlet around 4.7 ppm, providing a clear diagnostic signal for the acetal functionality [13].

The nuclear Overhauser effect can be utilized to confirm spatial relationships between protons, particularly useful for conformational analysis of the flexible ethylene glycol chains [12]. Coupling constant analysis provides information about the preferred conformations around the C-C and C-O bonds [16].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in bis(2-methoxyethoxy)methane [17]. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with symmetric and asymmetric stretching modes for both methyl and methylene groups [13] [15].

The C-O stretching vibrations provide particularly diagnostic information, with ether linkage stretches typically appearing between 1000-1300 cm⁻¹ [17]. The acetal C-O stretches may appear at slightly different frequencies due to the unique electronic environment of the central carbon [17]. C-H bending vibrations for methyl groups occur around 1450 cm⁻¹, while methylene bending modes appear near 1470 cm⁻¹ [18].

Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric vibrations that may be weak or forbidden in infrared spectroscopy [19] [20]. The C-O stretching modes often exhibit strong Raman activity due to the polarizability changes associated with these bonds [19]. Methyl rocking vibrations typically appear around 1100 cm⁻¹ in Raman spectra [15].

Fermi resonance effects may be observed in both infrared and Raman spectra, particularly involving overtones of C-H bending vibrations with fundamental C-H stretching modes [15]. These interactions can complicate spectral interpretation but provide additional structural information when properly analyzed [15].

Table 2. Characteristic Vibrational Frequencies for Bis(2-methoxyethoxy)methane

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C-H Stretching | 2800-3000 | Infrared/Raman | [13] [15] |

| C-O Stretching | 1000-1300 | Infrared | [17] |

| C-H Bending (CH₃) | ~1450 | Infrared | [18] |

| C-H Bending (CH₂) | ~1470 | Infrared | [18] |

| CH₃ Rocking | ~1100 | Raman | [15] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of bis(2-methoxyethoxy)methane reveals characteristic fragmentation patterns that provide structural confirmation [6] [21]. The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular weight of the intact molecule [6].

The base peak typically results from loss of a methoxyethyl group (75 mass units), producing a fragment at mass-to-charge ratio 89 [22] [23]. This fragmentation represents alpha cleavage adjacent to the acetal carbon, a common pattern for acetal compounds [22]. Loss of formaldehyde (30 mass units) from the molecular ion produces a significant peak at mass-to-charge ratio 134 [23].

Sequential loss of methoxy groups (31 mass units each) creates a series of fragment ions at mass-to-charge ratios 133, 102, and 71 [22] [23]. The loss of ethylene oxide units (44 mass units) also contributes to the fragmentation pattern, producing ions at mass-to-charge ratios 120 and 76 [23].

McLafferty rearrangement processes may contribute to the formation of smaller fragment ions, particularly those involving hydrogen transfer reactions [22]. The fragmentation pattern provides valuable structural information and serves as a fingerprint for compound identification [21].

Table 3. Major Mass Spectral Fragments of Bis(2-methoxyethoxy)methane

| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Reference |

|---|---|---|---|

| 164 | - | [M]⁺ (molecular ion) | [6] |

| 134 | 30 (CH₂O) | Loss of formaldehyde | [23] |

| 133 | 31 (OCH₃) | Loss of methoxy | [22] [23] |

| 120 | 44 (C₂H₄O) | Loss of ethylene oxide | [23] |

| 102 | 62 (2×OCH₃) | Loss of two methoxy | [22] [23] |

| 89 | 75 (C₃H₇O₂) | Loss of methoxyethyl | [22] [23] |

Computational Modeling and Density Functional Theory Studies

Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of bis(2-methoxyethoxy)methane [24] [25]. The B3LYP functional with 6-311+G(d,p) basis sets represents a commonly employed computational approach for molecules of this size and complexity [24].

Geometry optimization calculations reveal the preferred conformational arrangements around the flexible ether linkages [9] [26]. The gauche conformation is typically favored around C-C bonds adjacent to oxygen atoms due to stereoelectronic effects, consistent with the "gauche effect" observed in ethylene glycol derivatives [7]. Rotational barriers around C-O bonds are relatively low, typically 2-4 kcal/mol, allowing for significant conformational flexibility at ambient temperatures [9] [26].

Electronic structure analysis reveals the highest occupied molecular orbital primarily localized on the oxygen lone pairs, while the lowest unoccupied molecular orbital exhibits sigma antibonding character [24]. The HOMO-LUMO gap typically calculated at 8-10 eV indicates the molecule's chemical stability under normal conditions [27].

Natural bond orbital analysis provides insight into hyperconjugative interactions between adjacent bonds [26]. Anomeric effects involving the central acetal carbon influence the preferred conformations around the C-O bonds [9]. Electron correlation effects, though significant for accurate energy calculations, do not dramatically alter the qualitative molecular orbital picture [28] [29].

Vibrational frequency calculations at the density functional theory level reproduce experimental infrared and Raman spectra with good accuracy when appropriate scaling factors are applied [27]. These calculations assist in vibrational assignment and provide thermodynamic properties such as zero-point energies and thermal corrections [27].

Table 4. Computational Parameters for Density Functional Theory Studies

| Property | Typical Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 8-10 eV | B3LYP/6-311+G(d,p) | [27] |

| C-O Rotational Barrier | 2-4 kcal/mol | DFT calculations | [9] [26] |

| Preferred C-C Conformation | Gauche | Quantum mechanical analysis | [7] |

| Optimization Convergence | 10⁻⁶ Hartree | Standard DFT | [27] |

Aldol Condensation of Ethylene Glycol Monomethyl Ether and Formaldehyde

The aldol condensation reaction represents one of the fundamental approaches for synthesizing BIS(2-METHOXYETHOXY)METHANE. This methodology involves the reaction of ethylene glycol monomethyl ether with formaldehyde under basic catalytic conditions [2] [3]. The reaction mechanism proceeds through the formation of an enolate intermediate from the glycol ether, which subsequently undergoes nucleophilic addition to the formaldehyde carbonyl group.

The aldol condensation pathway typically utilizes a base catalyst to facilitate the deprotonation of the methylene group adjacent to the ether oxygen, creating an enolate nucleophile [4]. This nucleophile then attacks the electrophilic carbon of formaldehyde, resulting in the formation of a carbon-carbon bond. The subsequent dehydration step, characteristic of aldol condensation reactions, leads to the formation of the desired ether product with the elimination of water [4].

Research has demonstrated that this synthetic route can achieve significant conversion rates when optimized reaction conditions are employed [2] [3]. The process benefits from the inherent reactivity of formaldehyde as an electrophile and the relatively acidic nature of the methylene protons in ethylene glycol monomethyl ether. However, the reaction requires careful control of stoichiometry and reaction conditions to prevent unwanted side reactions and ensure high selectivity toward the desired product.

Acid-Catalyzed Etherification Reactions

Acid-catalyzed etherification represents a more direct approach to BIS(2-METHOXYETHOXY)METHANE synthesis, involving the direct reaction between glycol ethers and formaldehyde under acidic conditions. This methodology has been extensively studied and optimized for both laboratory and industrial applications [5].

The acid-catalyzed process typically employs strong acids with pKa values below 4 to activate the formaldehyde toward nucleophilic attack [5]. The mechanism involves initial protonation of the formaldehyde oxygen, enhancing the electrophilicity of the carbon center. The glycol ether then acts as a nucleophile, attacking the activated formaldehyde to form an oxonium intermediate. Subsequent deprotonation and elimination of water leads to the formation of the target ether compound.

Experimental studies have demonstrated that this approach can achieve conversion rates of up to 93% with selectivities approaching 90% under optimized conditions [5]. The reaction typically requires temperatures between 70-100°C and benefits from the removal of water to drive the equilibrium toward product formation. The use of entraining agents such as chlorinated hydrocarbons has proven effective for achieving efficient water removal during the reaction process.

Table 1: Traditional Synthesis Routes - Reaction Conditions and Yields

| Synthetic Route | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Aldol Condensation of Ethylene Glycol Monomethyl Ether and Formaldehyde | Base catalyst (not specified) | Not specified | Not specified | Not specified | Not specified | Citation 1, 3, 7 |

| Acid-Catalyzed Etherification with Methylene Chloride | Amberlyst-15 (1.6 g) | 50-60 | 7 | 87.2 | 93.7 | Citation 18 |

| Acid-Catalyzed Etherification with Chloroform | Amberlyst-15 (50 g) | 70-80 | 3 | 72 | Not specified | Citation 18 |

| Acetal Formation from 2-Methoxyethanol and Formaldehyde | Strong acid (pK < 4) | 70-100 | Variable | 93 (conversion) | Up to 90 | Citation 18 |

Modern Catalytic Approaches

Heterogeneous Catalysis Using Amberlyst Resins

The development of heterogeneous catalytic systems has revolutionized the synthesis of BIS(2-METHOXYETHOXY)METHANE, offering significant advantages in terms of catalyst recovery, product purification, and environmental sustainability. Amberlyst resins, particularly Amberlyst-15, have emerged as highly effective catalysts for this transformation [5] [6] [7].

Amberlyst-15 is a macroporous strongly acidic ion exchange resin containing sulfonic acid functional groups attached to a polystyrene-divinylbenzene copolymer matrix [6]. The resin is produced through sulfonylation of the polymer backbone with oleum, creating a three-dimensional network of acidic sites that facilitate the etherification reaction. The macroporous structure provides accessibility to the active sites while maintaining mechanical stability under reaction conditions.

The catalytic mechanism involves coordination of the reactants to the sulfonic acid sites on the resin surface, followed by proton transfer to activate the formaldehyde substrate [7]. The glycol ether nucleophile subsequently attacks the activated electrophile, forming the desired ether bond. The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and enables catalyst recycling without significant loss of activity.

Experimental studies have demonstrated that Amberlyst-15 can achieve conversions of 93 mole percent with yields of 87.2 mole percent and selectivities of 93.7 mole percent under optimized conditions [5]. The reaction typically operates at temperatures between 50-60°C, making it suitable for industrial applications where energy efficiency is important. The catalyst has shown excellent stability and can be reused multiple times without significant deactivation, making it economically attractive for large-scale production.

Advanced resin catalysts such as Amberlyst-45 have been developed to address the limitations of traditional resins at higher temperatures [8]. Amberlyst-45 exhibits enhanced thermal stability and can operate effectively at temperatures up to 170°C, enabling faster reaction rates and improved process efficiency. This high-temperature capability is particularly valuable for industrial applications where rapid processing is required.

Solvent-Mediated Reaction Optimization

The selection and optimization of reaction solvents play a crucial role in maximizing the efficiency of BIS(2-METHOXYETHOXY)METHANE synthesis. Solvent effects can significantly influence reaction rates, selectivity, and product yields through various mechanisms including stabilization of intermediates, facilitation of mass transfer, and enhancement of catalyst activity [9] [10].

Chlorinated solvents have proven particularly effective for this synthesis due to their ability to form azeotropic mixtures with water, facilitating its removal from the reaction system [5]. Methylene chloride, with its relatively low boiling point of 40°C, enables efficient water removal at moderate temperatures while maintaining good solubility for the reactants and products. The use of methylene chloride as an entraining agent has resulted in conversions of 87-93% in optimized systems.

Chloroform has also been employed successfully as a reaction medium, achieving conversions of approximately 72% under typical reaction conditions [5]. The slightly higher boiling point of chloroform (61°C) compared to methylene chloride allows for operation at higher temperatures, potentially accelerating reaction rates. However, the trade-off between temperature and selectivity must be carefully balanced to optimize overall performance.

Recent research has highlighted the unique properties of 2-methoxyethanol as a solvent for selective etherification reactions [9]. This solvent exhibits remarkable selectivity for ether formation over ester formation in related systems, achieving quantitative yields under microwave irradiation conditions. The mechanism of this selectivity enhancement appears to involve stabilization of the transition state through hydrogen bonding interactions, providing a model for solvent design in similar synthetic transformations.

Table 2: Modern Catalytic Approaches - Heterogeneous Catalysis Performance

| Catalyst Type | Active Site | Operating Temperature (°C) | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Amberlyst-15 Resin | Sulfonic acid groups | 50-80 | Recyclable, high selectivity, mild conditions | Temperature sensitive, deactivation over time | 80-95 |

| Amberlyst-45 Resin | Sulfonic acid groups (high temperature) | 150-170 | High temperature stability, recyclable | High temperature requirements | 77-84 |

| Ion Exchange Resin | Acidic sites | 70-100 | High conversion rates, easy separation | Limited substrate scope | 85-93 |

| Transition Metal Triflates | Lewis acid sites | 6-130 | High enantioselectivity, mild conditions | Expensive catalysts | 52-90 |

Table 3: Solvent Effects in Reaction Optimization

| Solvent | Polarity | Boiling Point (°C) | Role in Reaction | Conversion Rate (%) | Selectivity Enhancement |

|---|---|---|---|---|---|

| Methylene Chloride | Medium | 40 | Entrainer for water removal | 87-93 | Moderate |

| Chloroform | Low | 61 | Azeotropic water removal | 72 | Good |

| Carbon Tetrachloride | Non-polar | 77 | Reaction medium | 87.2 | Good |

| 2-Methoxyethanol | Medium | 125 | Selective etherification medium | 77-100 | Excellent |

| Ethylene Glycol | High | 197 | Acetal formation solvent | Variable | Moderate |

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial-scale production of BIS(2-METHOXYETHOXY)METHANE presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing processes [11] [12].

Catalyst deactivation represents one of the most significant challenges in industrial implementation of heterogeneous catalytic processes [8]. Amberlyst resins, while highly effective under laboratory conditions, can experience fouling and acid site poisoning when exposed to impurities commonly present in industrial feedstocks. This deactivation leads to reduced yields over time and increased maintenance requirements, directly impacting production economics. Mitigation strategies include improved feedstock pretreatment, catalyst regeneration protocols, and the development of more robust catalyst formulations.

Water management constitutes another critical challenge in industrial production systems [5] [13]. The formation of water as a byproduct in etherification reactions creates thermodynamic limitations that can significantly reduce conversion rates if not properly addressed. Industrial-scale water removal requires sophisticated separation equipment such as Dean-Stark traps, molecular sieves, or reactive distillation systems. The energy requirements for efficient water removal can represent a significant portion of the overall process energy consumption, making optimization crucial for economic viability.

Product purification and separation present additional complexities at industrial scale [13] [14]. The separation of unreacted starting materials, particularly formaldehyde and glycol ethers, from the desired product requires careful design of distillation systems to avoid thermal decomposition and ensure high product purity. The relatively high boiling points of the components and their similar volatilities can complicate separation processes, necessitating the use of advanced separation techniques or multiple distillation stages.

Scale-up issues related to heat and mass transfer can significantly impact reaction performance in large-scale reactors [12]. The heterogeneous nature of resin-catalyzed systems requires adequate mixing to ensure proper contact between reactants and catalyst surfaces. Poor mixing can lead to non-uniform reaction conditions, hot spot formation, and reduced selectivity. Industrial reactor design must carefully balance mixing intensity with energy consumption while maintaining temperature control throughout the reaction volume.

Economic factors play a decisive role in the commercial viability of BIS(2-METHOXYETHOXY)METHANE production processes [11]. Catalyst costs, particularly for specialized resins or metal-based catalysts, can represent significant capital and operating expenses. Solvent recovery and recycling systems are essential for economic operation but require additional investment in separation equipment. Process optimization through advanced control systems and real-time monitoring can help minimize operating costs while maximizing product quality and yield.

Table 4: Industrial Production Challenges and Solutions

| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies |

|---|---|---|---|

| Catalyst Deactivation | Resin fouling, acid site poisoning | Reduced yield over time, increased maintenance | Catalyst regeneration, improved pretreatment |

| Water Management | Azeotrope formation, water removal efficiency | Lower conversion rates, equilibrium limitations | Dean-Stark traps, molecular sieves |

| Product Purification | Separation of unreacted starting materials | Increased processing costs, product losses | Optimized distillation, selective extraction |

| Scale-up Issues | Heat transfer limitations, mass transfer issues | Non-uniform reaction conditions, hot spots | Improved reactor design, better mixing |

| Economic Factors | Catalyst cost, solvent recovery | Higher operational costs, reduced profitability | Process optimization, catalyst recycling |

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.